![molecular formula C6H12O3 B1361559 2-[(2-Methoxyethoxy)methyl]oxirane CAS No. 13483-49-3](/img/structure/B1361559.png)

2-[(2-Methoxyethoxy)methyl]oxirane

Descripción general

Descripción

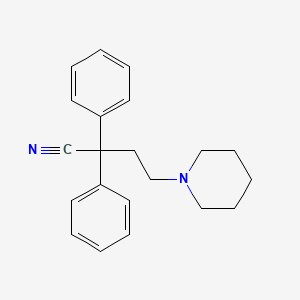

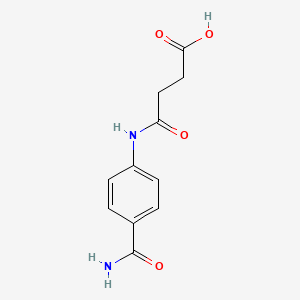

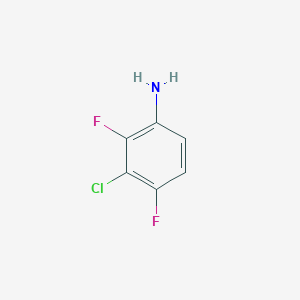

“2-[(2-Methoxyethoxy)methyl]oxirane” is a chemical compound with the molecular formula C6H12O3 . It is also known by its IUPAC name "Oxirane, 2-[(2-methoxyethoxy)methyl]-" .

Molecular Structure Analysis

The molecular structure of “2-[(2-Methoxyethoxy)methyl]oxirane” consists of a three-membered ring containing an oxygen atom, known as an oxirane or epoxide group. Attached to one of the carbon atoms of the ring is a methoxyethoxy methyl group .

Chemical Reactions Analysis

While specific chemical reactions involving “2-[(2-Methoxyethoxy)methyl]oxirane” were not found, oxiranes in general are highly reactive due to the strain in the three-membered ring. They can undergo ring-opening reactions in the presence of nucleophiles, leading to the formation of alcohols and other compounds .

Physical And Chemical Properties Analysis

“2-[(2-Methoxyethoxy)methyl]oxirane” has a molecular weight of 132.158 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 176.4±15.0 °C at 760 mmHg, and a vapor pressure of 1.5±0.3 mmHg at 25°C . It also has a flash point of 55.4±17.7 °C .

Aplicaciones Científicas De Investigación

Biomedical Industry: Degradable Polymers

One of the notable applications of 2-[(2-Methoxyethoxy)methyl]oxirane is in the synthesis of degradable polymers, particularly polyphosphazenes. These polymers are gaining attention due to their unique characteristics of being easily degradable, which is beneficial for biomedical applications like drug delivery . The compound is used to replace chloro groups in polydichlorophosphazenes, resulting in a polymer with controlled molecular weight and desirable degradation properties.

Industrial Solvent

As an industrial solvent, this compound is utilized for its excellent solvating properties. It’s particularly effective in dissolving both polar and non-polar substances, making it a versatile solvent for various chemical processes and manufacturing .

Fuel System Icing Inhibitor

In the aviation industry, 2-[(2-Methoxyethoxy)methyl]oxirane serves as a fuel system icing inhibitor (FSII) in jet fuels. Its inclusion in fuel compositions prevents the formation of ice in fuel lines, which is crucial for the safety and efficiency of aircraft operations .

Synthesis of Inorganic Polymers

This compound is instrumental in the synthesis of inorganic polymers, such as polyphosphazenes, which exhibit a range of flexible properties including liquid crystal formation, electrical conductivity, and thermal stability. These properties are tailored by substituting halogen atoms with nucleophiles like 2-[(2-Methoxyethoxy)methyl]oxirane .

Hydrolytic Degradation Studies

The compound is used in hydrolytic degradation studies to understand the behavior of materials under different pH conditions. This is particularly relevant for materials designed for biomedical applications, where controlled degradation is often required .

Antibacterial Activity Research

Research into the antibacterial activity of polymers is another application. For instance, polyphosphazenes synthesized using 2-[(2-Methoxyethoxy)methyl]oxirane have been evaluated for their effectiveness against methicillin-resistant Staphylococcus aureus, showcasing the compound’s potential in developing antibacterial materials .

Coating and Paint Industries

Due to its properties as a glycol ether, 2-[(2-Methoxyethoxy)methyl]oxirane is used in the formulation of coatings and paints. It acts as a coalescent aid in water-based paints and improves the application properties of coatings .

Safety and Hazards

“2-[(2-Methoxyethoxy)methyl]oxirane” is considered hazardous. It has been assigned the GHS02 (flammable) and GHS07 (harmful) pictograms. The hazard statements associated with this compound include H226 (flammable liquid and vapor), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Propiedades

IUPAC Name |

2-(2-methoxyethoxymethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-7-2-3-8-4-6-5-9-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQXZMAACKJIRJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

40349-67-5 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40349-67-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60284046, DTXSID301197479 | |

| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethoxy)methyl]oxirane | |

CAS RN |

13483-49-3, 40349-67-5 | |

| Record name | NSC35148 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35148 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[(2-methoxyethoxy)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60284046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Poly(oxy-1,2-ethanediyl), α-methyl-ω-(2-oxiranylmethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301197479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 40349-67-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of 2-[(2-Methoxyethoxy)methyl]oxirane influence the properties of the resulting copolymers?

A1: 2-[(2-Methoxyethoxy)methyl]oxirane (MEMO) plays a crucial role in dictating the final properties of the copolymers.

- Thermosensitivity: The incorporation of MEMO introduces oligo(ethylene glycol) side chains into the copolymer backbone. These hydrophilic side chains contribute to the polymer's thermosensitivity by influencing its solubility in water at different temperatures. [] The ratio of MEMO to 2-((2-(2-methoxyethoxy)ethoxy)methyl)oxirane (ME2MO) in the copolymer directly determines the lower critical solution temperature (LCST), allowing for fine-tuning of this property. []

Q2: What are the advantages of using 2-[(2-Methoxyethoxy)methyl]oxirane in combination with succinic anhydride for copolymer synthesis?

A2: The research highlights several advantages of using MEMO with succinic anhydride (SA) for creating these specific copolymers:

- Controlled Alternating Copolymerization: MEMO exhibits similar reactivity to ME2MO during copolymerization with SA, leading to well-defined alternating copolymers even when using a mixture of MEMO and ME2MO. [] This control over monomer sequence is crucial for achieving predictable and tunable properties.

- Quantitative Control over LCST: The ability to precisely control the ratio of MEMO to ME2MO in the copolymer allows for fine-tuning of the LCST within a range relevant to biomedical applications (18–50 °C). [] This is a significant advantage for applications requiring temperature-triggered responses near body temperature.

- Tunable Tg: Similar to the LCST, the glass transition temperature (Tg) of the copolymers can be adjusted by altering the MEMO/ME2MO ratio. [] This provides another parameter for tailoring the material properties for specific applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(2,4-Dichlorophenoxy)methyl]furan-2-carboxylic acid](/img/structure/B1361481.png)

![(2E)-3-{N-[4-(5-methylbenzothiazol-2-yl)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B1361484.png)

![2-[(2,4,6-Trimethylphenyl)formamido]acetic acid](/img/structure/B1361489.png)

![2-{[2-(Anilinocarbonyl)hydrazino]carbonyl}benzoic acid](/img/structure/B1361492.png)

![2-[(3-Chloroanilino)methylidene]propanedinitrile](/img/structure/B1361501.png)